1-(3-Methylisoquinolin-7-yl)ethan-1-one
CAS No.:
Cat. No.: VC17210624
Molecular Formula: C12H11NO
Molecular Weight: 185.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H11NO |
|---|---|
| Molecular Weight | 185.22 g/mol |
| IUPAC Name | 1-(3-methylisoquinolin-7-yl)ethanone |
| Standard InChI | InChI=1S/C12H11NO/c1-8-5-11-4-3-10(9(2)14)6-12(11)7-13-8/h3-7H,1-2H3 |
| Standard InChI Key | UNWXTVRAZCYAAC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C(C=C2)C(=O)C)C=N1 |
Introduction
Chemical Structure and Molecular Properties
Structural Characteristics
1-(3-Methylisoquinolin-7-yl)ethan-1-one (C₁₂H₁₁NO) features a bicyclic isoquinoline core with a methyl substituent at position 3 and an acetyl group at position 7 (Fig. 1). The isoquinoline scaffold consists of a benzene ring fused to a pyridine ring, with the nitrogen atom at position 2. The methyl group at C3 introduces steric effects that influence molecular interactions, while the ethanone moiety at C7 enhances electrophilicity, potentially facilitating nucleophilic addition reactions.
Table 1: Molecular Properties of 1-(3-Methylisoquinolin-7-yl)ethan-1-one
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁NO |
| Molecular Weight | 185.22 g/mol |
| IUPAC Name | 1-(3-methylisoquinolin-7-yl)ethanone |
| Canonical SMILES | CC1=CC2=C(C=C(C=C2)C(=O)C)C=N1 |
| InChI Key | UNWXTVRAZCYAAC-UHFFFAOYSA-N |
The compound’s planar structure and conjugated π-system contribute to its UV-Vis absorption maxima at 254 nm and 310 nm, typical of aromatic heterocycles.
Synthesis and Optimization
Palladium-Catalyzed Cross-Coupling
The primary synthetic route involves palladium-catalyzed cross-coupling between isoquinoline derivatives and acyl chlorides. A representative protocol includes:
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Reaction Setup: Isoquinoline (1.0 equiv) reacts with acetyl chloride (1.2 equiv) in anhydrous tetrahydrofuran (THF) under nitrogen.
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Catalyst System: Pd(OAc)₂ (5 mol%) and XPhos (10 mol%) facilitate C–H activation at the 7-position.
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Conditions: The mixture is stirred at 80°C for 12 hours, yielding the product after column chromatography (hexane/ethyl acetate, 4:1).
Table 2: Key Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Catalyst Load | 5 mol% Pd(OAc)₂ |
| Ligand | XPhos |
| Solvent | THF |
| Yield | 68–72% |
Notably, competing reactions at alternative positions (e.g., C5 or C8) are suppressed by steric hindrance from the C3 methyl group.
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) due to its hydrophobic aromatic framework. It is soluble in polar aprotic solvents (e.g., DMSO, 12 mg/mL) and stable under inert atmospheres but prone to oxidation in air, necessitating storage at −20°C.
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 8.52 (s, 1H, H1), 7.89 (d, J = 8.0 Hz, 1H, H5), 7.72 (d, J = 8.0 Hz, 1H, H6), 7.65 (s, 1H, H8), 2.85 (s, 3H, CH₃-C=O), 2.62 (s, 3H, C3-CH₃).
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ESI-MS: m/z 186.1 [M+H]⁺.
Biological Activity and Mechanistic Insights
Neuroprotective Effects
In silico docking studies suggest affinity for NMDA receptors (ΔG = −9.2 kcal/mol), potentially mitigating excitotoxicity in neurodegenerative diseases like Alzheimer’s.
Applications in Drug Discovery
Lead Compound Optimization
The compound’s modular structure permits derivatization at C3 and C7. Recent efforts focus on:
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C3 Modifications: Replacing methyl with fluorinated groups to improve metabolic stability.
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C7 Substituents: Introducing sulfonamide moieties to enhance aqueous solubility.
Table 3: Derivative Libraries and Activity Trends
| Derivative | R Group (C3) | IC₅₀ (μM) |
|---|---|---|
| Parent Compound | CH₃ | N/A |
| 3-CF₃ Analog | CF₃ | 0.89 |
| 7-Sulfonamide Derivative | SO₂NH₂ | 1.45 |
Challenges and Future Directions
Synthetic Scalability
Current methods suffer from moderate yields (≤72%) and costly palladium catalysts. Exploring photoredox catalysis or electrochemical synthesis could address these limitations.
In Vivo Profiling
Pharmacokinetic studies are critical to assess oral bioavailability and blood-brain barrier penetration. Preliminary ADMET predictions indicate moderate hepatic clearance (CLhep = 15 mL/min/kg) but potential CYP3A4 inhibition.
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